molecular formula C6H7F3O3 B7908128 Ethyl 2,2,4-trifluoro-3-oxobutanoate

Ethyl 2,2,4-trifluoro-3-oxobutanoate

Cat. No.: B7908128
M. Wt: 184.11 g/mol
InChI Key: BWAYIPURRKWDHV-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trifluoro-3-oxobutanoate is a useful research compound. Its molecular formula is C6H7F3O3 and its molecular weight is 184.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,4-trifluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAYIPURRKWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated Beta Keto Esters in Modern Organic Synthesis

Fluorinated β-keto esters are highly versatile and significant building blocks in modern organic synthesis. researchgate.net Their importance stems from the unique physicochemical and biological properties that the incorporation of fluorine atoms imparts to organic molecules. researchgate.net

These compounds serve as valuable precursors in the synthesis of a wide array of more complex molecules. The presence of two functional groups—a ketone and an ester—along with an active methylene (B1212753) group, provides multiple reaction sites. researchgate.net The ketone can be readily converted into other functionalities like alcohols and imines, while the ester can be transformed into amides via the corresponding carboxylic acid. researchgate.net

The strategic placement of fluorine atoms can dramatically alter the biological activity of a molecule, often enhancing properties like metabolic stability and binding affinity. This makes fluorinated β-keto esters particularly crucial in the development of pharmaceuticals and agrochemicals. researchgate.net They are key intermediates for producing various fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. researchgate.net

Research Context of Ethyl 2,2,4 Trifluoro 3 Oxobutanoate Within Organofluorine Chemistry

Strategies for Alpha-Position Fluorination in Beta-Keto Esters

The α-position of β-keto esters is an active methylene (B1212753) site, making it a primary target for functionalization, including fluorination. The development of methods to install fluorine at this position, especially in an asymmetric fashion, has been a significant area of research.

Electrophilic fluorination is the most direct and widely employed strategy for the α-fluorination of β-keto esters. mdpi.comnih.gov This approach involves the reaction of a β-keto ester enolate, or its equivalent, with an electrophilic fluorine source ("F+"). The development of stable and manageable electrophilic fluorinating agents has been crucial for the success of these methods. mdpi.com

Prominent among these reagents are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-diazoniabicyclo[2.2.2]octane salts, like Selectfluor® (F-TEDA-BF4). mdpi.comnih.govresearchgate.net These reagents are favored for their relative stability and effectiveness in delivering an electrophilic fluorine atom to the electron-rich enolate. The reaction can be performed under basic conditions to generate the enolate or catalyzed by a Lewis acid to facilitate enolization and activate the substrate. acs.org For instance, 1,3-dicarbonyl compounds can be selectively mono- or difluorinated using Selectfluor® in aqueous media without the need for a catalyst or base. organic-chemistry.org

While electrophilic fluorination is common, the corresponding nucleophilic approach represents an umpolung (polarity reversal) strategy. mdpi.comnih.govresearchgate.net This method is inherently more challenging due to the low reactivity and high basicity of the fluoride (B91410) anion (F-). mdpi.comresearchgate.net Direct nucleophilic substitution at the α-position is difficult; therefore, indirect methods are typically employed.

One successful strategy involves a two-step sequence: an initial enantioselective α-chlorination of the β-keto ester, followed by a nucleophilic substitution of the tertiary chloride with a fluoride source. acs.org For example, after chlorination using a chiral copper catalyst, the resulting α-chloro-β-keto ester can be treated with cesium fluoride (CsF) and 18-crown-6 (B118740) to afford the desired α-fluoro product via an SN2 mechanism, often with complete inversion of stereochemistry. acs.org

More recent developments have explored enantioselective oxidative fluorination. nih.gov These methods use a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), in combination with a chiral oxidant, like a chiral iodoarene catalyst and a stoichiometric oxidant such as m-chloroperoxybenzoic acid (mCPBA), to achieve the desired transformation. nih.gov

A significant challenge in organofluorine chemistry is the construction of stereogenic carbon centers bearing a fluorine atom, particularly quaternary centers. mdpi.comnih.gov Catalytic asymmetric fluorination has emerged as the most powerful tool for this purpose, with both metal-catalyzed and organocatalytic systems providing effective solutions. mdpi.comnih.gov

Pioneering work in this area demonstrated that chiral Lewis acids could catalyze the enantioselective fluorination of β-keto esters. acs.org A significant breakthrough was the use of a titanium-TADDOL complex (where TADDOL is α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) with Selectfluor® to fluorinate α-substituted acyclic β-keto esters, achieving enantiomeric excesses (ee) ranging from 62% to 90%. mdpi.comnih.govresearchgate.net The titanium complex acts as a Lewis acid, activating the β-keto ester towards fluorination. nih.gov

Following this, a variety of other metal complexes have been successfully employed. Chiral complexes of copper, iron(III), and nickel(II) have proven effective in catalyzing the asymmetric α-fluorination of β-keto esters. mdpi.com For example, a copper(II) complex with a diphenylamine-linked bis(oxazoline) ligand has been used for the highly enantioselective fluorination of cyclic β-keto esters, even in a continuous-flow microreactor. mdpi.comnih.gov An Fe(III)-salan complex provided the fluorinated product of one β-keto ester in 87% yield and 94% ee, while a Ni(II)-monooxazoline ligand showed lower yield and enantioselectivity for the same substrate. mdpi.com

Metal Catalyst SystemSubstrate TypeFluorinating AgentYield (%)Enantiomeric Excess (ee %)Reference
Ti/TADDOLAcyclic β-keto estersSelectfluor®-62-90% mdpi.com, researchgate.net, nih.gov
Cu/bis(oxazoline)Cyclic β-keto estersNFSIup to 99%up to 99% nih.gov
Fe(III)-salanAcyclic β-keto estersNFSI87%94% mdpi.com
Ni(II)-dbfoxAcyclic β-keto estersNFSI-up to 97% organic-chemistry.org

Organocatalysis offers a complementary, metal-free approach to asymmetric fluorination. Phase-transfer catalysis (PTC) has been particularly successful for the enantioselective fluorination of β-keto esters. mdpi.comrsc.org In this methodology, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, transports the enolate from a solid or aqueous phase into an organic phase where it reacts with an electrophilic fluorine source. capes.gov.brnih.gov

Initial methods using cinchonine-derived quaternary ammonium salts and NFSI provided good yields but moderate enantioselectivities for the α-fluoro β-keto esters. acs.org Significant improvements were achieved with the development of chiral bifunctional phase-transfer catalysts. capes.gov.brrsc.org These catalysts, featuring a chiral binaphthyl core with substituents capable of hydrogen bonding (e.g., bis(diarylhydroxymethyl) groups), can interact more specifically with the substrate, leading to high enantioselectivities in the fluorination of cyclic β-keto esters. capes.gov.bracs.orgrsc.org

Catalyst TypeSubstrate TypeFluorinating AgentYield (%)Enantiomeric Excess (ee %)Reference
Cinchonine-derived Quaternary Ammonium SaltCyclic β-keto estersNFSIExcellentGood to Moderate nih.gov, acs.org
Bifunctional Binaphthyl Quaternary Ammonium SaltCyclic β-keto estersNFSI-High capes.gov.br, rsc.org
Cinchona Alkaloid Derivativeα-fluoroketoesters (conjugate addition)Nitroolefins-Excellent rsc.org

Asymmetric Catalytic Fluorination for Stereogenic Quaternary Centers

Methodologies for Gamma-Position Fluorination in Beta-Keto Esters

Fluorination at the γ-position of β-keto esters is less common than α-fluorination and typically involves building the molecule from already fluorinated precursors rather than direct fluorination of a γ-C-H bond. The synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate (a γ-trifluorinated β-keto ester) is a classic example of this approach. google.comresearchgate.net

The most common method for its preparation is a Claisen condensation reaction. google.com In this process, ethyl trifluoroacetate is condensed with ethyl acetate in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like cyclohexane. google.com The base deprotonates the ethyl acetate to form an enolate, which then attacks the carbonyl group of the ethyl trifluoroacetate. Subsequent workup with a protonic acid neutralizes the resulting enolate salt to yield the final product, ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com

A similar strategy is employed for the synthesis of ethyl 4,4-difluoro-3-oxobutanoate. chemicalbook.com Ethyl difluoroacetate (B1230586) is condensed with ethyl acetate using sodium ethoxide as the base. The reaction proceeds through the formation of a sodium salt, which is then neutralized with an acid like sulfuric acid to give the desired γ-difluorinated β-keto ester in high yield. chemicalbook.com These condensation strategies provide reliable access to γ-fluorinated β-keto esters, which are valuable building blocks for more complex fluorinated molecules. researchgate.net

Introduction of Trifluoromethyl Groups via Fluorinated Precursors

The introduction of a trifluoromethyl (CF3) group is a common strategy in the synthesis of fluorinated β-keto esters. This is often achieved through the use of readily available trifluoromethyl-containing building blocks. nih.gov For instance, the Claisen condensation of an ester with a trifluoroacetyl-containing precursor is a foundational method. wikipedia.org

One prominent precursor is ethyl trifluoroacetate. wikipedia.org Its reaction with esters containing α-hydrogens, in the presence of a strong base like sodium ethoxide, yields β-keto esters with a terminal trifluoromethyl group. organic-chemistry.org This method is widely applicable and serves as a key step in the synthesis of various biologically active molecules. nih.gov Another important precursor is trifluoroacetic anhydride (B1165640), which can be used to trifluoroacetylate a range of substrates, including ketene (B1206846) dithioacetals and vinyl ethers, to produce trifluoromethyl-containing β-dicarbonyl compounds. mdpi.com

The direct trifluoromethylation of esters using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) has also emerged as a powerful technique for synthesizing trifluoromethyl ketones, which can be precursors to the target β-keto esters. beilstein-journals.orgbeilstein-journals.org This method offers a direct route to incorporate the CF3 group, although it is not always directly applicable to the synthesis of β-keto esters themselves without further modification. beilstein-journals.org

The following table summarizes key fluorinated precursors and their roles in the synthesis of trifluoromethylated compounds.

Fluorinated PrecursorReagent TypeApplication in Synthesis
Ethyl trifluoroacetateTrifluoroacetylating agentClaisen condensation with esters to form trifluoromethyl β-keto esters. nih.govwikipedia.org
Trifluoroacetic anhydrideTrifluoroacetylating agentAcylation of various substrates to introduce the trifluoroacetyl group. mdpi.com
Fluoroform (HCF3)Trifluoromethylating agentDirect trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.orgbeilstein-journals.org
Trifluoroacetyl chlorideTrifluoroacetylating agentUsed in reactions with enamines to produce trifluoromethylated enones. mdpi.com

Multi-Fluorination Strategies for this compound

The synthesis of polyfluorinated compounds like this compound requires more sophisticated strategies that allow for the introduction of multiple fluorine atoms.

Sequential fluorination involves the stepwise introduction of fluorine atoms onto a substrate. This approach allows for precise control over the degree and position of fluorination. For β-keto esters, this often involves the initial formation of a monofluoro or difluoro intermediate, followed by further fluorination.

Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for the α-fluorination of β-keto esters. mdpi.comepa.gov The reaction can be catalyzed by various metal complexes, including those of titanium and copper, to achieve high yields and enantioselectivities. mdpi.comresearchgate.netnih.gov By controlling the stoichiometry of the fluorinating agent and the reaction conditions, it is possible to achieve selective monofluorination or difluorination at the α-position. bohrium.com

For instance, the monofluorination of β-keto esters can be achieved using CpTiCl3 as a catalyst with Selectfluor®. epa.gov Subsequent functionalization can then be performed on the α-fluoro-β-keto ester. alaska.edu To introduce fluorine at other positions, such as the γ-position in the case of this compound, a precursor already containing a difluoromethyl or trifluoromethyl group at the appropriate position would typically be used, followed by α-fluorination.

The deoxofluorination of a carbonyl group in a β-keto ester using reagents like sulfur tetrafluoride (SF4) can also be a viable strategy to introduce gem-difluoro groups. thieme.de This highlights the versatility of sequential approaches, where different fluorination methods are combined to build up the desired polyfluorinated structure.

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of fluorinated β-keto esters and related systems, MCRs can streamline the process by avoiding the isolation of intermediates.

Several one-pot procedures have been developed for the synthesis of highly functionalized fluorinated heterocycles using ethyl 4,4,4-trifluoro-3-oxobutanoate as a key building block. researchgate.net These reactions often involve a sequence of condensations and cyclizations. For example, a one-pot, three-component reaction of 1,3-cyclopentanedione (B128120), arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by ammonium acetate, can efficiently produce trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives. researchgate.net Similarly, one-pot four-component reactions have been reported for the synthesis of fluorinated dihydropyridine (B1217469) derivatives. researchgate.net

While these examples primarily lead to heterocyclic systems, the underlying principles of MCRs can be adapted for the synthesis of acyclic polyfluorinated β-keto esters. A hypothetical one-pot approach for this compound could involve the in-situ generation of a trifluoroacetyl species and its condensation with a difluoroacetate derivative, though specific examples for this exact molecule are not readily found in the literature. The development of such a direct multicomponent synthesis remains a challenging but desirable goal in organofluorine chemistry.

Other Synthetic Routes for Fluorinated Beta-Keto Esters

Beyond the direct introduction of trifluoromethyl groups and sequential fluorination, other classical and modern synthetic methods are employed to construct fluorinated β-keto esters.

The Claisen condensation is a cornerstone of β-keto ester synthesis. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.comresearchgate.net In the context of fluorinated derivatives, this reaction can be adapted by using polyfluorinated carboxylic acid derivatives as starting materials. For example, reacting a polyfluorocarboxylic acid anhydride or chloride with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol, can produce a polyfluoro β-keto ester. google.comgoogle.com This method avoids the use of hazardous reagents like sodium hydride, which is often used in traditional Claisen condensations. google.com

The general scheme for this reaction is as follows: R_fCO-X + R'CH_2COCl + R"_3N → R_fCOCH(R')COOR" + R"_3N·HCl Where R_f is a polyfluoroalkyl group, X is OCOR_f or Cl, R' is an alkyl or aryl group, and R"OH is the quenching alcohol.

This approach is particularly useful for preparing α-alkyl-polyfluoro-β-keto esters. google.com The choice of the tertiary amine, such as pyridine (B92270) or triethylamine, and the reaction temperature are crucial for optimizing the yield. google.com

The reaction is often catalyzed by acids (both Brønsted and Lewis), bases, or enzymes. rsc.org For fluorinated β-keto esters, the choice of catalyst and reaction conditions must be compatible with the fluorine substituents. The selective transesterification of a β-keto ester in the presence of other ester functionalities is possible, likely proceeding through an enol or acylketene intermediate. rsc.org

This method is advantageous as it avoids the need to synthesize the target ester from scratch and can be performed under mild conditions with good functional group tolerance. rsc.org For example, a readily available ethyl fluorinated β-keto ester could be converted to a different alkyl ester by heating with the corresponding alcohol and a suitable catalyst.

Utilization of Diazo-Ketoester Intermediates in Synthesis

The introduction of a diazo group into a β-ketoester framework creates a highly reactive and versatile intermediate, opening up novel pathways for the synthesis of complex fluorinated molecules. The synthesis of this compound through a diazo-ketoester intermediate, specifically Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, represents a sophisticated approach that leverages the unique reactivity of diazo compounds.

The general strategy involves two key steps: the formation of the diazo-ketoester intermediate and its subsequent transformation into the target molecule.

Synthesis of the Diazo-Ketoester Intermediate

The precursor for the diazo-ketoester is typically a β-ketoester. In this case, Ethyl 4,4,4-trifluoroacetoacetate serves as the starting material. The diazo group is introduced via a "diazo transfer" reaction. This reaction involves an activated methylene group, such as the one at the α-position of the β-ketoester, and a diazo transfer agent.

Commonly used diazo transfer reagents include various sulfonyl azides, such as tosyl azide (B81097) or mesyl azide. However, due to the potential hazards associated with low molecular weight sulfonyl azides, alternative reagents like 4-acetamidobenzenesulfonyl azide (p-ABSA) are often preferred for their crystalline nature and enhanced safety. orgsyn.org The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the β-ketoester, facilitating the attack on the azide.

A general procedure for the synthesis of a related α-diazo-β-keto ester is outlined in the following table:

StepReagentConditionsPurpose
1Ethyl 4,4,4-trifluoroacetoacetateAnhydrous solvent (e.g., acetonitrile)Substrate
2Base (e.g., triethylamine, DBU)Cooled (e.g., 0 °C to room temp)Deprotonation of the α-carbon
3Diazo transfer agent (e.g., p-ABSA)Stirring for several hoursIntroduction of the diazo group
4Work-up and purificationExtraction and chromatographyIsolation of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate

The existence of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is confirmed in chemical literature and databases. researchgate.netnih.gov

Transformation of the Diazo-Ketoester Intermediate

Once Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is synthesized, the next critical step is the introduction of the two fluorine atoms at the α-position. This is where the unique reactivity of the diazo group is harnessed. Rhodium-catalyzed reactions of diazo compounds are particularly powerful for this purpose. acs.orgrsc.org

The general approach involves the in-situ generation of a rhodium carbene from the diazo-ketoester by treatment with a rhodium(II) catalyst, such as rhodium(II) acetate. This highly reactive intermediate can then be trapped by an electrophilic fluorine source.

Recent research has highlighted the use of reagents like N-fluorobenzenesulfonimide (NFSI) as an effective electrophilic fluorinating agent in such transformations. acs.org A rhodium-catalyzed reaction between a diazoketone, a cyclic ether (acting as a nucleophile), and NFSI has been shown to result in oxy-aminofluorination. acs.org While not a direct fluorination to produce a gem-difluoro compound, this demonstrates the principle of trapping a rhodium carbene with an electrophilic fluorine source.

A proposed synthetic route for the conversion of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate to this compound would involve the following conceptual steps:

StepReagent/CatalystProposed IntermediatePurpose
1Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)Rhodium carbeneFormation of the reactive intermediate
2Electrophilic fluorine source (e.g., Selectfluor®)Cationic intermediateIntroduction of the first fluorine atom
3Further reaction with electrophilic fluorine sourceGem-difluorinated productIntroduction of the second fluorine atom

The reaction conditions, including the choice of solvent and temperature, would be critical for achieving high yields and selectivity. The reaction likely proceeds through the formation of an oxonium ylide intermediate when a nucleophile is present, which can then react with the electrophilic fluorine source. thieme-connect.de

Detailed research findings on the direct difluorination of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate are still emerging, but the principles established in related systems provide a strong foundation for this synthetic strategy. The table below summarizes the key reactants and their roles in this advanced synthetic methodology.

Compound NameRole in Synthesis
Ethyl 4,4,4-trifluoroacetoacetateStarting material for the diazo-ketoester
4-Acetamidobenzenesulfonyl azide (p-ABSA)Diazo transfer reagent
Rhodium(II) acetateCatalyst for carbene formation
N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorine source
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoateKey reactive intermediate
This compoundFinal target compound

This approach, centered on the strategic use of a diazo-ketoester intermediate, underscores the innovative methods being developed to access complex fluorinated molecules with high precision and efficiency.

Reactivity and Mechanistic Investigations of Ethyl 2,2,4 Trifluoro 3 Oxobutanoate

Enolate Chemistry and Alpha-Carbon Reactivity

The acidity of the α-protons in β-dicarbonyl compounds is a cornerstone of their chemistry, facilitating the formation of enolates which are key nucleophilic intermediates in a wide array of carbon-carbon bond-forming reactions. The presence of two fluorine atoms at the α-position in ethyl 2,2,4-trifluoro-3-oxobutanoate, however, eliminates the possibility of forming an enolate by simple deprotonation at this position. Instead, the reactivity of the active methylene (B1212753) group is a focal point of its condensation chemistry.

Alkylation Reactions of Enolates

Direct α-alkylation of this compound at the C2 position is not feasible due to the absence of protons at this position. However, related chemistry has been explored with monofluorinated analogues. For instance, the alkylation and subsequent decarboxylation of ethyl 2-fluoro-3-oxobutanoate have been demonstrated as a versatile route to functionalized α-fluoro-ketones. nih.gov This highlights the synthetic utility of α-fluoro-β-ketoesters as building blocks. In the case of this compound, any potential alkylation would have to be preceded by a reaction that generates a nucleophilic center, or the molecule would need to act as an electrophile.

Condensation Reactions Involving the Active Methylene Group

The active methylene group in this compound is flanked by two strong electron-withdrawing groups (a trifluoroacetyl group and an ethoxycarbonyl group), making the protons at C4 highly acidic and susceptible to removal by a base. This facilitates various condensation reactions.

A notable reaction is the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto esters, which provides access to difluoroenolates. nih.govnih.gov For instance, Yb(OTf)₃ has been shown to promote the Krapcho decarboxylation of ethyl 2,2-difluoro-3-oxopropanoate, with the resulting difluoroenolate undergoing a subsequent aldol reaction with various carbonyl compounds. nih.govresearchgate.net This one-pot protocol utilizes the bench-stable α,α-difluoro-β-keto ester to generate the difluoroenolate, which can then be used in carbon-carbon bond formation. nih.gov

Furthermore, the active methylene group of similar fluorinated β-keto esters readily participates in Knoevenagel-type condensations. These reactions typically involve the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product. The high acidity of the methylene protons in this compound would be expected to facilitate such reactions with a variety of electrophiles.

Transformations of the Ketone and Ester Functionalities

The ketone and ester groups in this compound are both potential sites for chemical modification. The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the adjacent ketone carbonyl.

Reductions and Derivatizations of the Ketone Moiety

The asymmetric reduction of the ketone functionality in β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. While specific studies on the reduction of this compound are not extensively documented, research on analogous compounds provides valuable insights. For example, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate has been achieved using biocatalysts like Chlorella, yielding the corresponding hydroxy esters with good diastereoselectivity and high enantiomeric excess. aklectures.com Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been accomplished using recombinant E. coli strains, demonstrating the potential for enzymatic reductions to afford chiral building blocks. frontiersin.org Given the electrophilic nature of the ketone in this compound, it is expected to be susceptible to reduction by various chemical and biological reducing agents.

Derivatization of the ketone can also be achieved through reactions with nucleophiles. For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazines is a common method for the synthesis of pyrazole (B372694) derivatives, indicating that the ketone carbonyl is a reactive site for condensation.

Ester Transformations, Including Amidation

The ester group of this compound can undergo typical ester transformations such as hydrolysis and amidation. Hydrolysis of the ester, often followed by decarboxylation of the resulting β-keto acid, is a common synthetic strategy. nih.gov

Amidation, the reaction of the ester with an amine to form an amide, is a fundamental transformation in organic synthesis. The direct amidation of esters can be challenging but can be facilitated by catalysts. For example, TiF₄ has been shown to catalyze the direct amidation of carboxylic acids and esters with amines. In the context of this compound, the chemoselectivity of its reaction with anilines has been systematically studied. nih.gov These studies reveal that the reaction can be directed to selectively form either the corresponding ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (via reaction at the ketone) or the N-aryl-4,4,4-trifluoro-3-oxobutyramides (via reaction at the ester), depending on the reaction conditions. nih.gov This demonstrates that amidation of the ester group is a viable transformation for this fluorinated β-keto ester.

Chemoselectivity and Regioselectivity in Reactions of Fluorinated Beta-Keto Esters

The presence of multiple reactive sites in this compound—the active methylene group, the ketone carbonyl, and the ester carbonyl—makes chemoselectivity and regioselectivity key considerations in its reactions.

The regioselective formation of enolates is a critical factor in determining the outcome of many reactions of β-dicarbonyl compounds. nih.govresearchgate.net In unsymmetrical ketones, kinetic and thermodynamic enolates can be formed, and their relative proportions can be controlled by factors such as the base, solvent, and temperature. nih.gov For this compound, the absence of α-protons at C2 simplifies the regioselectivity of enolate formation, with deprotonation occurring exclusively at the C4 methylene position.

The chemoselectivity of reactions involving both the ketone and ester functionalities is highly dependent on the reaction conditions and the nature of the reagents. As mentioned previously, the reaction of ethyl 4,4,4-trifluoroacetoacetate with anilines can be controlled to favor either attack at the ketone or the ester. nih.gov This selectivity is attributed to the different reaction mechanisms and the influence of catalysts and temperature on the reaction pathways. The trifluoromethyl group's strong electron-withdrawing nature enhances the electrophilicity of the ketone carbonyl, often making it the more reactive site for nucleophilic attack. However, under certain conditions, the ester group can be selectively targeted.

The following table summarizes the products of the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines under different conditions, illustrating the achievable chemoselectivity.

Aniline (B41778) DerivativeReaction ConditionsMajor ProductSelectivity (%)Reference
AnilineToluene (B28343), refluxN-phenyl-4,4,4-trifluoro-3-oxobutanamide>90 nih.gov
AnilineToluene, reflux, Et₃NEthyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate>90 nih.gov
4-MethylanilineToluene, refluxN-(p-tolyl)-4,4,4-trifluoro-3-oxobutanamide>90 nih.gov
4-MethylanilineToluene, reflux, Et₃NEthyl 4,4,4-trifluoro-3-((4-methylphenyl)amino)but-2-enoate>90 nih.gov

This level of control over the reaction outcome highlights the synthetic potential of fluorinated β-keto esters in the preparation of a diverse range of functionalized molecules.

Solvent and Catalyst Effects on Reaction Outcomes

The outcome of reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate is highly dependent on the choice of solvent and catalyst. These factors can dictate the chemoselectivity, steering the reaction towards a specific product among several possibilities.

Systematic studies on the condensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines have demonstrated the critical role of the reaction medium. researchgate.netdoi.org Under acidic conditions, such as in the presence of p-toluenesulfonic acid (p-TsOH) or when using acidic solvents like acetic acid, the reaction preferentially yields ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates. researchgate.netdoi.org Conversely, conducting the reaction under neutral or slightly basic conditions, for instance in toluene or ethanol (B145695) without an acid catalyst, favors the formation of N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.netdoi.org This divergence is attributed to the catalyst's role in influencing which carbonyl group of the β-keto ester is preferentially attacked by the aniline nucleophile.

Similarly, in multicomponent reactions, the catalyst and solvent system is crucial. The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in ethanol, catalyzed by triethylamine (B128534) (NEt₃), yields a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net The distribution of these products is sensitive to the specific substrates used and the reaction solvent. researchgate.net Changing the catalyst to piperidine (B6355638) in a reaction with 2-arylidene-indane-1,3-diones leads to the formation of complex dispirocyclohexanes. researchgate.net Furthermore, the use of ammonium (B1175870) acetate (B1210297) as a catalyst facilitates a one-pot synthesis of trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives. researchgate.net

Even the absence of a solvent can be a determining factor. Research into the enantioselective fluorination of β-keto esters has shown that chiral copper complexes can effectively catalyze the reaction in a ball mill under solvent-free conditions, highlighting a green chemistry approach to modifying these substrates. researchgate.net The choice of catalyst is not limited to acids and bases; transition metals like rhodium and silver are used to generate carbenes or nitrenes, where the ligand and solvent environment dictate chemo- and site-selectivity in subsequent insertion or aziridination reactions. chemrxiv.org

Table 1: Influence of Solvent and Catalyst on Reactions of Ethyl 4,4,4-trifluoro-3-oxobutanoate

Reactants Catalyst Solvent Major Product Type Ref
Ethyl 4,4,4-trifluoro-3-oxobutanoate, Anilines Acidic (e.g., p-TsOH) Toluene Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates researchgate.netdoi.org
Ethyl 4,4,4-trifluoro-3-oxobutanoate, Anilines Neutral / Basic Toluene / Ethanol N-Aryl-4,4,4-trifluoro-3-oxobutyramides researchgate.netdoi.org
Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles NEt₃ Ethanol Mixture of Dihydropyrans and Piperidines researchgate.net
Ethyl 4,4,4-trifluoro-3-oxobutanoate, 2-Arylidene-indane-1,3-diones Piperidine Ethanol Dispirocyclohexanes researchgate.net
Ethyl 4,4,4-trifluoro-3-oxobutanoate, 1,3-Cyclopentanedione (B128120), Arylaldehydes NH₄OAc Ethanol Cyclopenta[b]pyran derivatives researchgate.net

Competing Reaction Pathways and Product Distribution

The presence of multiple reactive sites in this compound gives rise to competing reaction pathways, and the final product distribution is often a delicate balance of reaction conditions.

A clear example is the reaction with anilines, which can proceed through two distinct competitive routes. researchgate.netdoi.org

Enamine Formation: Under acidic catalysis, the reaction proceeds via condensation at the ketone carbonyl, followed by dehydration, to form ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate intermediates. These can be cyclized to produce 2-trifluoromethyl-4-quinolinones. researchgate.netdoi.org

Amide Formation: Under neutral or basic conditions, the aniline acts as a nucleophile and attacks the ester carbonyl, leading to the formation of N-aryl-4,4,4-trifluoro-3-oxobutyramide intermediates. Subsequent cyclization of these amides yields 4-trifluoromethyl-2-quinolinones. researchgate.netdoi.org

By carefully selecting the conditions (acidic vs. neutral), researchers can achieve chemoselective synthesis of either product with greater than 90% selectivity. researchgate.net

Another instance of competing pathways is observed in the reaction with arylidenemalononitriles catalyzed by NEt₃. researchgate.net This reaction affords two main products: 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives. The ratio between these heterocyclic products is dependent on the specific aromatic aldehyde derivative used to form the arylidenemalononitrile and the solvent employed. researchgate.net This suggests a complex reaction manifold where intermediates can diverge to form different ring systems. For instance, the reaction with nitrostyrenes in the presence of Et₃N yields ethyl 5-(hydroxyimino)-4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates alongside a smaller amount of the corresponding ethyl 2-hydroxy-5-imino isomer, indicating another level of competing reactivity. researchgate.net

These examples underscore how the inherent reactivity of the fluorinated β-keto ester can be channeled down different mechanistic routes, a feature that can be exploited for the targeted synthesis of diverse chemical structures. The competition is often between nucleophilic attack at the C1-ester carbonyl, the C3-keto carbonyl, or reaction involving the enolate form of the molecule.

Table 2: Product Distribution in Competing Reactions of Ethyl 4,4,4-trifluoro-3-oxobutanoate

Co-reactant Conditions Pathway 1 Product Pathway 2 Product Outcome/Control Ref
Anilines Acidic (p-TsOH, Toluene) Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoate - >90% Chemoselective researchgate.netdoi.org
Anilines Neutral (Toluene) - N-Aryl-4,4,4-trifluoro-3-oxobutyramide >90% Chemoselective researchgate.netdoi.org
Arylidenemalononitriles NEt₃, Ethanol 2-Trifluoromethyl-3,4-dihydro-2H-pyran 2-(Trifluoromethyl)piperidine Ratio depends on substrate and solvent researchgate.net
Nitrostyrenes Et₃N Ethyl 5-(hydroxyimino)-dihydrofuran-3-carboxylate Ethyl 2-hydroxy-5-imino-dihydrofuran-3-carboxylate Major/minor product distribution researchgate.net

Mechanistic Studies of Specific Transformations

Investigations into Fluorination Mechanisms

The introduction of a fluorine atom at the α-position of β-keto esters is a key transformation, and its mechanism has been studied extensively. The predominant mechanism for the catalytic enantioselective fluorination of substrates like this compound is an electrophilic fluorination pathway. mdpi.comresearchgate.net

In metal-catalyzed methods, a chiral Lewis acid, such as a titanium-TADDOL complex, coordinates to the β-keto ester. researchgate.net This coordination serves two purposes: it holds the substrate in a specific chiral environment and increases the acidity of the α-proton. mdpi.com A base, which can be a component of the chiral ligand or added separately, then abstracts this acidic proton to generate a titanium enolate intermediate. This nucleophilic enolate subsequently attacks a stable electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzensulfonimide (NFSI). mdpi.comresearchgate.net The formation of the new stereogenic C-F bond is believed to occur through an Sₙ2-type mechanism. mdpi.com The enantioselectivity of the reaction is controlled by the chiral environment created by the ligand around the metal center, which dictates the facial selectivity of the enolate's attack on the fluorine source.

Organocatalytic methods for this transformation have also been developed. Phase-transfer catalysis (PTC), for example, utilizes chiral quaternary ammonium salts derived from cinchona alkaloids. mdpi.com In this system, an inorganic base like potassium carbonate generates the enolate in the solid or aqueous phase. The chiral phase-transfer catalyst then transports the enolate into the organic phase where it reacts with the electrophilic fluorine source. mdpi.com The intimate ion pair between the chiral cation and the enolate anion provides the asymmetric induction.

Proton Transfer Mechanisms in Reactions of Fluorinated Beta-Keto Esters

Proton transfer is a fundamental step that initiates many reactions of β-keto esters and governs the formation of key intermediates. The acidity of the α-proton is significantly enhanced by the two flanking carbonyl groups and, in this case, further by the electron-withdrawing fluorinated substituent.

The most common proton transfer event is the initial deprotonation at the α-carbon to form an enolate, which is the key nucleophilic species in many subsequent bond-forming reactions. libretexts.org This process is typically achieved with a base, and the resulting enolate is stabilized by delocalization of the negative charge onto the oxygen atoms of the carbonyl groups. In metal-catalyzed reactions, this deprotonation is often facilitated by coordination of the metal to the carbonyl oxygens, which increases the proton's acidity. mdpi.com

More complex proton transfer mechanisms have also been proposed. In the study of reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines, a mechanistic rationale involving an unusual non-asymmetric researchgate.netmdpi.com-proton shift was suggested to account for an observed isomerization. This proposed step involves the transfer of a proton from the methine carbon to the enolate oxygen. researchgate.net

Generally, when a proton needs to be moved from one part of a molecule to another (tautomerization), the mechanism can be drawn in two ways. masterorganicchemistry.com The most accepted method involves a "proton shuttle," where a solvent molecule or other species (like water) acts as an intermediary, performing a deprotonation at one site and a protonation at another in two separate steps. masterorganicchemistry.comacs.org A direct intramolecular proton transfer is also possible, particularly if it can proceed through a low-strain five- or six-membered transition state. masterorganicchemistry.comacs.org Such intramolecular transfers are invoked to explain the stereochemical outcomes of certain reactions, where a proton is delivered to a specific face of an enolic system. acs.org

Carbene X–H Insertion Reactions with Diazo Intermediates

Carbene insertion into X-H bonds (where X = C, N, O, S, Si) is a powerful method for C-X bond formation. This transformation is highly relevant for α-functionalized carbonyl compounds, including fluorinated β-keto esters, which can be converted into their corresponding α-diazo derivatives. The reaction is typically catalyzed by transition metal complexes, most notably those of rhodium(II) and copper(I). wikipedia.orgnih.gov

The generally accepted mechanism begins with the reaction of the metal catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄], with the diazo compound. wikipedia.orgcaltech.edu This step involves the extrusion of a dinitrogen molecule (N₂) and the formation of a highly reactive metal-carbene intermediate. nih.govcaltech.edu This species, often called a carbenoid, is electrophilic in nature.

The metal-carbene then reacts with a substrate containing an X-H bond. The insertion is believed to proceed through a concerted, non-synchronous, three-centered transition state. wikipedia.org In this transition state, the carbene carbon interacts with both the X and H atoms, leading to the simultaneous cleavage of the X-H bond and formation of new C-X and C-H bonds. The metal center acts as a template, stabilizing the carbene and influencing its reactivity and selectivity, before being released to complete the catalytic cycle. wikipedia.org

While simple carbenes are often unselective, the use of metal catalysts like Rh₂(OAc)₄ or chiral dirhodium carboxamidates allows for high degrees of chemo-, regio-, and stereoselectivity. wikipedia.orgnih.gov For instance, copper-catalyzed intramolecular C-H insertion reactions of α-diazo-β-keto esters and phosphonates have been described, leading to the formation of cyclopentanone (B42830) derivatives. researchgate.net Although a specific documented instance of an intermolecular X-H insertion using a diazo derivative of this compound was not prominent in the surveyed literature, this class of reaction is a well-established transformation for α-diazo-β-dicarbonyl compounds, providing access to a wide range of functionalized products. nih.govresearchgate.netbeilstein-journals.org

Applications of Ethyl 2,2,4 Trifluoro 3 Oxobutanoate in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The unique electronic properties conferred by the trifluoromethyl group make Ethyl 4,4,4-trifluoro-3-oxobutanoate an exceptional starting material for constructing a variety of complex heterocyclic frameworks. Its utility is demonstrated in numerous cyclocondensation and multicomponent reactions.

Ethyl 4,4,4-trifluoro-3-oxobutanoate is extensively used to synthesize various fluorinated pyran structures through multicomponent reactions. These reactions are highly efficient, often proceeding in a one-pot manner to generate molecular complexity rapidly. For instance, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in ethanol (B145695), catalyzed by triethylamine (B128534) (NEt3), yields 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives. researchgate.net Similarly, one-pot reactions with 1,3-cyclopentanedione (B128120) and various arylaldehydes, catalyzed by ammonium (B1175870) acetate (B1210297), produce trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives. researchgate.net

Table 1: Synthesis of Fluorinated Pyran Derivatives

Reactants Catalyst Product Type Reference
Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles Triethylamine (NEt3) 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives researchgate.net
Ethyl 4,4,4-trifluoro-3-oxobutanoate, 1,3-Cyclopentanedione, Arylaldehydes Ammonium Acetate (NH4OAc) Trifluoromethylated cyclopenta[b]pyran derivatives researchgate.net

The same reaction that produces pyran derivatives can be tuned to favor the formation of fluorinated piperidines. When ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles, 2-(trifluoromethyl)piperidine (B127925) derivatives can be co-produced alongside the pyran analogues. researchgate.net The ratio of these two products is dependent on the specific substrates and reaction solvents used, showcasing the versatility of this building block in accessing different saturated heterocyclic rings. researchgate.net These piperidine (B6355638) derivatives can be further transformed; for example, refluxing in an ethanol solution with a catalytic amount of triethylamine can yield 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives. researchgate.net

Trifluoromethylated Pyridines: Cyclocondensation reactions are a primary method for constructing the trifluoromethylpyridine (TFMP) core, a key motif in numerous active agrochemical and pharmaceutical ingredients. chemicalbook.comechemi.com Ethyl 4,4,4-trifluoro-3-oxobutanoate is one of the most commonly used trifluoromethyl-containing building blocks for this purpose. chemicalbook.comechemi.com For example, the synthesis of the commercial herbicides dithiopyr (B166099) and thiazopyr (B54509) begins with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. echemi.com

Trifluoromethylated Pyrazines: A direct and safe synthesis for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been developed starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. The process involves the formation of an intermediate oxime, ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, which then reacts with ethylenediamine (B42938) and is subsequently aromatized to form the pyrazine (B50134) ring. nih.gov This synthesis can be performed efficiently in a one-pot fashion without the need to isolate any intermediates. nih.gov

The reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines has been systematically studied to produce trifluoromethylated quinolinones, which are important pharmacophores. researchgate.net The chemoselectivity of this reaction is highly dependent on the conditions, allowing for the controlled synthesis of two different key intermediates:

Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates: These intermediates are cyclized to afford 2-trifluoromethyl-4-quinolinones. researchgate.net

N-aryl-4,4,4-trifluoro-3-oxobutyramides: These intermediates lead to the formation of 4-trifluoromethyl-2-quinolinones. researchgate.net

This strategic control over the initial condensation step allows for regioselective access to either the 2-CF3 or 4-CF3 substituted quinolinone scaffold. researchgate.net

Table 2: Chemoselective Synthesis of Trifluoromethylated Quinolinones

Intermediate Cyclization Product Reference
Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates 2-Trifluoromethyl-4-quinolinones researchgate.net

The versatility of ethyl 4,4,4-trifluoro-3-oxobutanoate and its derivatives extends to a wide array of other important heterocyclic systems.

Oxazoles and Thiazoles: While direct synthesis from ethyl 4,4,4-trifluoro-3-oxobutanoate is less common, its derivatives are key. For instance, fluorinated alkynoates, which can be derived from trifluoro-β-ketoesters, undergo [3+3] cyclocondensation reactions with 2-aminothiazoles or 2-amino-oxazoles. nih.gov This one-pot, metal-free method efficiently produces novel fluorinated thiazolo[3,2-a]pyrimidin-7-ones and oxazolo[3,2-a]pyrimidin-7-ones in good to excellent yields. nih.gov Other methods for creating 2-trifluoromethyl thiazoles involve the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile. rsc.org General synthesis of oxazolines can be achieved through the cyclization of β-hydroxy amides. nih.gov

Imidazoles: The synthesis of fluorinated imidazoles is a subject of significant research interest due to their biological activities. researchgate.net While many synthetic strategies exist, the construction often relies on building blocks that can introduce fluorinated moieties. The imidazole (B134444) ring is a crucial component in many biological molecules, and the introduction of fluorine can significantly enhance biological activity. researchgate.net

Triazines: Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a foundational material for complex, fused triazine systems. For example, it can be used to construct imidazo[4,5-e] chemicalbook.comresearchgate.netthiazino[2,3-c] echemi.comresearchgate.netnih.govtriazines through a cascade sequence involving hydrolysis and skeletal rearrangement of precursor molecules. sigmaaldrich.com

Precursors for Fluorinated Advanced Intermediates

Beyond its direct use in constructing heterocyclic rings, ethyl 4,4,4-trifluoro-3-oxobutanoate is a crucial starting material for producing other valuable fluorinated intermediates. chemicalbook.comguidechem.combookpi.org These intermediates are then used in more complex synthetic pathways.

A prime example is its use in the synthesis of 1,3,4-oxadiazole (B1194373) thioether compounds, which show pesticidal activity. In a multi-step process, ethyl 4,4,4-trifluoro-3-oxobutanoate is first used to synthesize ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This pyrazole (B372694) derivative is a stable, advanced intermediate that is then converted through several steps into the final, complex pesticide molecule.

Furthermore, ethyl 4,4,4-trifluoro-3-oxobutanoate can be converted into other highly reactive precursors, such as Ethyl 2-Diazo-4,4,4-Trifluoro-3-Oxobutanoate, which expands its synthetic utility even further. It is also a reagent for synthesizing enantiopure trifluoromethyl-functionalized products, including derivatives of amino acids like aspartic acid and serine, by first forming chiral oxazolidine (B1195125) intermediates. This highlights its role not just as a source of a trifluoromethyl group but as a scaffold for asymmetric synthesis.

Derivatization to Alpha-Fluoro-Alpha,Beta-Unsaturated Esters

The direct derivatization of Ethyl 2,2,4-trifluoro-3-oxobutanoate to alpha-fluoro-alpha,beta-unsaturated esters is not extensively detailed in the available research. However, a general and relevant pathway for the formation of these unsaturated esters involves the deprotonation and subsequent deacylation of α-fluoro-β-keto esters. nih.gov This process has been monitored in real-time using NMR spectroscopy, revealing that the deacylation step is rate-determining. nih.gov The activation energies for the deprotonation and deacylation stages were found to be 28 ± 2 and 63.5 ± 8 kJ/mol, respectively. nih.gov This method provides a route to stereoselectively form α-fluoro-α,β-unsaturated esters, which are valuable precursors for various pharmaceutically active compounds. nih.gov

Role in Synthesis of Polycyclic and Spirocyclic Frameworks

The reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate makes it an excellent precursor for constructing complex molecular architectures, including polycyclic and spirocyclic systems, often through multicomponent reactions (MCRs). researchgate.net These reactions efficiently generate molecular complexity in a single step from simple starting materials.

For instance, a one-pot, three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, 2-hydroxynaphthoquinone, and various aromatic aldehydes yields a series of polycyclic ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates. researchgate.net This transformation proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a regioselective intramolecular annulation. researchgate.net

Furthermore, the compound is instrumental in synthesizing highly substituted spirocycles. In a reaction catalyzed by piperidine, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 2-arylidene-indane-1,3-diones to produce fluorine-containing multiply substituted dispirocyclohexanes in good yields. researchgate.net

Table 1: Synthesis of Polycyclic and Spirocyclic Frameworks

Target Framework Reaction Type Key Reactants Catalyst Resulting Structure Class
Polycyclic One-pot, Three-component Ethyl 4,4,4-trifluoro-3-oxobutanoate, 2-Hydroxynaphthoquinone, Aromatic Aldehydes Ammonium Acetate / Acetic Acid Tetrahydro-2H-benzo[g]chromenes

Contributions to Agrochemical and Medicinal Chemistry Research (Synthetic Pathways)

The incorporation of fluorine atoms into organic molecules often enhances biological activity by altering physicochemical properties such as lipophilicity and metabolic stability. researchgate.net Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key trifluoromethyl-containing synthon for creating such fluorinated molecules. researchgate.netresearchgate.net

Design and Synthesis of Fluorinated Analogues for Bioactive Compounds

Ethyl 4,4,4-trifluoro-3-oxobutanoate is widely used to synthesize fluorinated heterocyclic compounds, which are scaffolds for many bioactive molecules. dntb.gov.uanih.gov

Key examples of its application include:

Synthesis of Pyrazole Derivatives: It is a starting material for creating complex pesticidal compounds containing a trifluoromethylpyrazole moiety. nih.gov In a multi-step synthesis, it is first reacted with triethyl orthoformate and then with methylhydrazine to form a key pyrazole intermediate, which is further elaborated into 1,3,4-oxadiazole thioether compounds. nih.gov

Synthesis of Pyran and Piperidine Derivatives: In reactions with arylidenemalononitriles catalyzed by triethylamine, it can yield 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives. researchgate.net These heterocyclic cores are prevalent in medicinal chemistry.

Synthesis of Indole Derivatives: The compound is a precursor for synthesizing trifluoromethylated 3-indoleketones, which are important intermediates for various drugs. researchgate.net

Synthesis of Intermediates for Crop Protection Agents (e.g., Herbicides, Insecticides)

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a crucial intermediate in the industrial synthesis of several important crop protection agents. nih.govgoogle.comguidechem.com

Saflufenacil: This protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide is synthesized using ethyl 4,4,4-trifluoroacetoacetate. patsnap.com In a key step, it reacts with 2-chloro-4-fluoro-5-aminobenzoate to form an enamine intermediate. patsnap.com This intermediate is then cyclized with methylamine (B109427) hydrochloride and subsequently acylated to produce the final herbicide structure. patsnap.com This pathway is noted for its efficiency and high yields. patsnap.comgoogle.com

Dithiopyr and Thiazopyr: The synthesis of the herbicide dithiopyr begins with ethyl trifluoroacetoacetate and isovaleraldehyde. wikipedia.org Similarly, thiazopyr, another important herbicide, is prepared using ethyl 4,4,4-trifluoroacetoacetate as a key starting material. google.compatsnap.com The synthesis of both compounds involves an initial cyclocondensation reaction to form a common pyridine-based intermediate. researchgate.net

Other Agrochemicals: It is also listed as an important intermediate for the preparation of other pesticides, including the fungicide thifluzamide (B1681302) and the acaricide fluacrypyrim. google.com

Table 2: Synthesis of Agrochemicals

Agrochemical Type Key Reactants with ETFAA Resulting Intermediate Class
Saflufenacil Herbicide 2-Chloro-4-fluoro-5-aminobenzoate Fluorinated enamine
Dithiopyr Herbicide Isovaleraldehyde Tetrahydropyran derivative
Thiazopyr Herbicide Isovaleraldehyde Tetrahydropyran derivative
Thifluzamide Fungicide Not specified in sources Not specified in sources

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
2-Arylidene-indane-1,3-diones
2-Chloro-4-fluoro-5-aminobenzoate
2-Hydroxynaphthoquinone
Acetic Acid
Ammonium Acetate
Dithiopyr
This compound Ethyl 4,4,4-trifluoro-3-oxobutanoate, Ethyl trifluoroacetoacetate (ETFAA)
Fluacrypyrim
Isovaleraldehyde
Methylhydrazine
Piperidine
Saflufenacil
Thiazopyr
Thifluzamide
Triethylamine

Analytical and Characterization Methodologies in Research on Ethyl 2,2,4 Trifluoro 3 Oxobutanoate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

No published Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy data specifically for Ethyl 2,2,4-trifluoro-3-oxobutanoate could be identified in the searched resources. Characterization data is crucial for the unambiguous identification and structural confirmation of a chemical compound, and the absence of this information in the public domain prevents a detailed discussion of its spectroscopic profile.

Chromatographic Methods for Purification and Analysis (e.g., TLC, Column Chromatography, HPLC, UPLC)

Detailed protocols for the purification and analysis of this compound using Thin Layer Chromatography (TLC), column chromatography, High-Performance Liquid Chromatography (HPLC), or Ultra-Performance Liquid Chromatography (UPLC) are not described in the available literature. While general principles of these techniques are widely applicable, specific conditions such as solvent systems, stationary phases, and retention times are determined empirically and have not been published for this particular compound.

X-ray Diffraction for Solid-State Structure Confirmation

There are no publicly available X-ray diffraction studies for this compound. This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. The lack of such data means the solid-state structure of this compound has not been publicly confirmed through X-ray crystallography.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of fluorinated β-keto esters, including Ethyl 2,2,4-trifluoro-3-oxobutanoate, faces challenges related to efficiency, safety, and environmental impact. Current methods often rely on harsh reagents and conditions, prompting a push towards more sustainable alternatives.

Future research aims to overcome the limitations of traditional synthetic methods, which can involve long reaction times and the use of excess reagents. nih.gov The development of catalytic systems is a key area of focus. While breakthroughs have been made using metal complexes, such as those involving Titanium/TADDOL, for asymmetric fluorination, there is still a need for more extensive and efficient catalysts. mdpi.com The use of hazardous fluorinating agents like sulfur tetrafluoride (SF4) highlights the safety concerns that need to be addressed, pushing for the development of safer and more practical synthetic methods, especially for large-scale production. thieme.de

The quest for sustainability also involves exploring enzymatic catalysis, which offers a greener alternative for producing chiral molecules. nih.gov Lipase-catalyzed hydrolysis has shown promise for the resolution of β-amino carboxylic esters, and similar biocatalytic approaches could be adapted for the synthesis of fluorinated keto esters, offering high enantioselectivity under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Fluorinated β-Keto Esters

Synthetic Approach Advantages Challenges & Future Research Directions
Metal-Catalyzed Fluorination Can achieve high enantioselectivity (up to 90% ee with some substrates). mdpi.com Limited substrate scope for high efficiency; need for more versatile and cost-effective catalysts. mdpi.com
Organocatalysis Avoids use of toxic metals; can achieve high enantioselectivity (≥90% ee). researchgate.net May require specific and complex catalyst design; optimization for broader substrate applicability.
Deoxofluorination Effective for introducing fluorine. thieme.de Often requires hazardous reagents (e.g., SF4); need for safer, scalable alternatives. thieme.de

| Biocatalysis (e.g., Lipases) | Environmentally friendly; high enantioselectivity (E > 200 reported for related compounds). nih.govmdpi.com | Enzyme stability and activity with fluorinated substrates; adaptation to specific keto ester synthesis. |

Exploration of Novel Reactivities and Transformational Pathways

This compound possesses multiple reactive sites—an active methylene (B1212753) group, a ketone, and an ester—making it a highly versatile synthon. mdpi.com Its unique electronic properties, influenced by the electron-withdrawing trifluoromethyl group, open the door to a wide range of chemical transformations. acs.org

Future work will likely focus on leveraging this reactivity in novel ways. For instance, related trifluoro-β-ketoesters have been used in one-pot, multi-component reactions to synthesize complex heterocyclic structures like trifluoromethylated cyclopenta[b]pyran (B14749333) and 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives. researchgate.net Exploring similar reactions for this compound could provide efficient pathways to new classes of fluorinated compounds.

Furthermore, the transformation of the ketone and ester functional groups remains a fertile area for research. These groups can be converted into alcohols, imines, and amides, providing access to a diverse array of derivatives. mdpi.com The development of highly diastereoselective transformations of the trifluoromethylated products is a particularly valuable goal. mdpi.com Another promising avenue is the zinc carbenoid-mediated chain-extension reaction, which has been used to convert β-keto esters into β-substituted γ-keto esters, a transformation that is challenging to achieve through conventional methods. organic-chemistry.org

Expansion of Applications in Complex Molecule Synthesis

The unique properties imparted by fluorine make fluorinated building blocks like this compound highly valuable in medicinal chemistry. researchgate.net A significant challenge and opportunity lie in expanding its application in the synthesis of complex, biologically active molecules.

One of the most promising areas is the synthesis of fluorinated β-amino acids, which are crucial components of many pharmaceutical products. mdpi.comresearchgate.net The Mannich reaction, a three-component reaction, is a powerful tool for creating β-amino carbonyl compounds and could be further developed for the asymmetric synthesis of fluorinated amino acids from ketoester precursors. researchgate.net

The utility of this ketoester as a precursor for creating fluorinated heterocyclic compounds is another key research direction. researchgate.net Its reaction with various substrates can lead to the formation of novel fluorinated fused heterocyclic compounds, which are of great interest for drug discovery. researchgate.net The ability to construct diverse molecular architectures, such as polysubstituted hexahydroxanthones with multiple stereocenters, from related ketoesters showcases the immense potential for complex synthesis. nih.gov

Computational Chemistry and Mechanistic Prediction for Fluorinated Beta-Keto Esters

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. For fluorinated β-keto esters, computational methods can provide deep insights into reaction mechanisms, stereoselectivity, and reactivity, guiding experimental work and accelerating the discovery process.

Future research will increasingly rely on computational studies to elucidate complex reaction pathways. For example, Density Functional Theory (DFT) calculations have been used to investigate the coordination patterns of reaction intermediates in metal-catalyzed fluorinations, explaining the origins of stereoselectivity. mdpi.com Such studies can help in the rational design of more efficient and selective catalysts.

Computational tools are also vital for predicting the properties and potential applications of new molecules. nih.gov Theoretical assessments of reactivity, along with molecular docking and dynamics calculations, can be used to screen new derivatives of this compound for specific biological targets, such as proteins involved in bacterial resistance. nih.gov These in silico methods allow researchers to prioritize synthetic targets and design molecules with desired biological activities, saving significant time and resources. nih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethyl 4,4,4-trifluoro-3-oxobutanoate
Ethyl 2-methyl-3-oxobutanoate
Ethyl 2-benzyl-3-oxobutanoate
Sulfur tetrafluoride (SF4)
Trifluoromethylated cyclopenta[b]pyran
2-trifluoromethyl-3,4-dihydro-2H-pyran
Polysubstituted hexahydroxanthones
Ethyl trifluoroacetate (B77799)
2,4,6-tris-(trifluoromethyl)-1,3,5-triazine
Trichloroacetonitrile
Antimony trifluoride
Sodium trifluoroacetate
Trifluoroacetic acid
3-ethyl-1-methylimidazolium trifluoroacetate
Ethyl difluoroacetate (B1230586)
Ethyl acetate (B1210297)
Sodium ethoxide
Sulfuric acid
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate
4-fluorobenzaldehyde
Ethyl acetoacetate
Piperidine (B6355638)
Trifluoroacetic acid
4-methylbenzaldehyde

Q & A

Q. What are the common synthetic routes for Ethyl 2,2,4-trifluoro-3-oxobutanoate in heterocyclic compound synthesis?

this compound is frequently used in multicomponent reactions (MCRs) to synthesize polycyclic compounds. For example, a one-pot five-component reaction with aldehydes, nitriles, and ammonium acetate under reflux in methanol produces polysubstituted piperidines with up to five stereogenic centers (yields: 17–72%) . This method leverages the trifluoromethyl group's electronic effects to stabilize intermediates and drive stereoselectivity. Key steps include domino C–C and C–N bond formation, monitored via TLC and isolated via filtration after freezing .

Q. How is the crystal structure of derivatives synthesized from this compound characterized?

X-ray diffraction (XRD) reveals that derivatives such as hexahydropyrimidines adopt half-chair conformations stabilized by intermolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O). For example, the crystal structure of ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate shows cyclic dimers linked by three hydrogen bonds, forming a 2D network .

Q. What analytical techniques are critical for verifying the purity and structure of this compound derivatives?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine substitution patterns .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • XRD : Resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substrate modifications of this compound influence enzymatic conversion efficiency?

Substrate activity depends on substituent placement. For instance, Ethyl 4,4,4-trifluoro-3-oxobutanoate (14) showed low enzymatic conversion with oxidoreductases compared to analogs 11–13 due to steric hindrance from the trifluoromethyl group. Optimizing incubation times and enzyme-substrate binding pockets (e.g., via directed evolution) may improve conversion .

Q. What strategies enhance stereoselectivity in multicomponent reactions involving this compound?

  • Solvent Choice : Methanol promotes higher diastereoselectivity in piperidine synthesis compared to polar aprotic solvents .
  • Catalysts : Rhodium(II) or copper(II) catalysts enable carbene insertion reactions for trifluoromethyl heterocycles (e.g., oxazoles, thiazoles) with high enantiomeric excess (ee) .
  • Temperature Control : Reflux conditions (e.g., 2 h at 80°C) balance reaction kinetics and stereochemical outcomes .

Q. How do biocatalytic deracemization and chemical resolution compare for obtaining enantiomerically pure derivatives?

Method Ee Yield Advantages
Biocatalytic Deracemization96%65%High enantioselectivity; mild conditions
Chemical Resolution84%60%Scalable; no enzyme optimization needed
Biocatalysis is preferred for high-value pharmaceuticals, while chemical methods suit bulk synthesis.

Q. What role does hydrogen bonding play in stabilizing crystal structures of this compound derivatives?

Intermolecular O–H⋯O and N–H⋯S bonds in derivatives like dihydropyrimidines create cyclic dimers and extended 2D/3D networks. These interactions improve thermal stability and crystallinity, critical for XRD analysis and material science applications .

Q. How can reaction yields in this compound-based MCRs be optimized?

  • Catalyst Screening : Transition-metal catalysts (e.g., Cu(OTf)2_2) improve bond-forming efficiency .
  • Solvent Optimization : Methanol enhances solubility of polar intermediates .
  • Time-Temperature Profiling : Shorter reflux times reduce side reactions (e.g., hydrolysis) .

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